molecular formula C6H8ClF3N2O2 B1459756 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride CAS No. 1422344-02-2

1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride

Cat. No. B1459756
CAS RN: 1422344-02-2
M. Wt: 232.59 g/mol
InChI Key: BHKUWULSJLWIQM-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)piperazine” is a chemical compound with the CAS Number 13349-90-1 . It has a molecular weight of 168.16 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroethyl)piperazine” is 1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The boiling point of “1-(2,2,2-Trifluoroethyl)piperazine” is 151-152 °C . Its density is predicted to be 1.139±0.06 g/cm3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The pKa is predicted to be 8.85±0.10 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical drugs. Its unique structure allows for the creation of antiviral, antihistamine, and antipsychotic medications. The trifluoroethyl group in particular can enhance the lipophilicity of the resulting drugs, potentially improving their pharmacokinetic properties .

Neurological Disease Mitigation

Emerging research suggests potential applications in the treatment of neurological diseases. The compound’s ability to cross the blood-brain barrier could make it a valuable precursor in developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Chemical Derivatization

In analytical chemistry, 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione HCl can be used for the derivatization of carboxylic acids. This process converts carboxylic acids into their corresponding trifluoroethylamide derivatives, which can be more easily detected and quantified in various analytical techniques .

Safety and Hazards

The compound has been classified with the hazard statements H225-H302-H318 . This means it is highly flammable (H225), harmful if swallowed (H302), and causes serious eye damage (H318). The precautionary statements are P280-P305+P351+P338 , which involve wearing protective gloves/eye protection/face protection (P280), and specific measures to take if it gets in the eyes (P305+P351+P338).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O2.ClH/c7-6(8,9)3-11-4(12)1-10-2-5(11)13;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUWULSJLWIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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